Dichloro-[2,2]-paracyclophane

Synthetic Chemistry Process Optimization Monomer Production

Dichloro-[2,2]-paracyclophane (Parylene C dimer) is the essential monomer precursor for Parylene C conformal coatings. Its unique single-chlorine substitution on each aromatic ring yields superior moisture barrier (MVTR 0.05-0.08) and gas barrier performance versus Parylene N or D alternatives. This specific chlorination pattern is critical for PCB corrosion protection, MEMS stress control, and long-term implantable medical device encapsulation. Substitution with other paracyclophane derivatives compromises reliability and regulatory compliance.

Molecular Formula C16H14Cl2
Molecular Weight 277.2 g/mol
CAS No. 10366-05-9
Cat. No. B076265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro-[2,2]-paracyclophane
CAS10366-05-9
Molecular FormulaC16H14Cl2
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl
InChIInChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2
InChIKeyKAWOYOQFRXSZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro-[2,2]-paracyclophane (CAS 10366-05-9) Technical Baseline for Scientific Procurement


Dichloro-[2,2]-paracyclophane (CAS 10366-05-9), also known as the Parylene C dimer, is a chlorinated [2,2]paracyclophane derivative with the molecular formula C16H14Cl2 and a molecular weight of 277.19 g/mol . It serves as the essential monomer precursor for the chemical vapor deposition (CVD) of Parylene C conformal coatings, a class of poly(chloro-p-xylylene) polymers widely utilized in electronics, biomedical devices, and microelectromechanical systems (MEMS) [1]. The compound is characterized by its bicyclic structure, comprising two benzene rings bridged by ethylene units, with each ring bearing a single chlorine substituent [2]. This specific chlorination pattern imparts a distinct balance of barrier, electrical, and mechanical properties to the resulting polymer film, distinguishing it from other Parylene variants [3].

Why Generic Substitution of Dichloro-[2,2]-paracyclophane (CAS 10366-05-9) is Not Scientifically Viable


The assumption that Dichloro-[2,2]-paracyclophane (the Parylene C dimer) is functionally interchangeable with other [2,2]paracyclophane derivatives or alternative coating monomers is scientifically invalid. The specific chlorination pattern of this dimer—a single chlorine atom on each aromatic ring—is the fundamental determinant of the resulting Parylene C polymer's performance characteristics [1]. Substituting with the non-chlorinated [2,2]paracyclophane (Parylene N dimer) or the tetrachlorinated derivative (Parylene D dimer) results in polymers with markedly different dielectric constants, moisture vapor transmission rates, gas permeability, and crystallinity [2]. These quantifiable differences, detailed below, directly impact device performance, reliability, and regulatory compliance in target applications, making generic substitution a high-risk proposition for scientific and industrial users [3].

Quantitative Differentiation of Dichloro-[2,2]-paracyclophane (CAS 10366-05-9): A Comparator-Based Evidence Guide


Synthesis Yield: Hofmann Elimination vs. Direct Chlorination for Dichloro-[2,2]-paracyclophane

The Hofmann elimination process described in US Patent 5,679,874 provides a reproducible and high-yield synthetic route for Dichloro-[2,2]-paracyclophane, offering a quantifiable advantage over direct chlorination methods, which often produce complex mixtures and lower yields of the desired dichloro isomer [1]. The patented process achieves a crude yield of up to 95.7% and a purified yield of up to 82.6% [2].

Synthetic Chemistry Process Optimization Monomer Production

Moisture Barrier Performance: Parylene C vs. Parylene N Coating Permeability

Polymers derived from Dichloro-[2,2]-paracyclophane (Parylene C) exhibit significantly lower moisture vapor transmission rates (MVTR) compared to those derived from the non-chlorinated analog [2,2]paracyclophane (Parylene N) [1]. This is a primary driver for selecting the chlorinated monomer in applications requiring robust environmental protection.

Barrier Coatings Electronics Packaging Moisture Protection

Gas Permeability: Parylene C vs. Parylene N Barrier to Corrosive Gases

The chlorinated structure of Dichloro-[2,2]-paracyclophane yields a polymer (Parylene C) with a dramatically reduced permeability to common gases compared to the non-chlorinated Parylene N [1]. This difference is particularly pronounced for corrosive gases like hydrogen sulfide (H2S) [1].

Conformal Coating Corrosion Protection Gas Barrier

Dielectric Properties: Parylene C vs. Parylene N for Electronic Insulation

The introduction of chlorine atoms in the polymer derived from Dichloro-[2,2]-paracyclophane results in a higher dielectric constant and significantly higher dissipation factor compared to Parylene N [1]. This trade-off must be considered in high-frequency applications.

Dielectric Materials Electronics Packaging High-Frequency Circuits

Crystallinity and Mechanical Response to Annealing: Parylene C vs. Parylene N

The polymer derived from Dichloro-[2,2]-paracyclophane (Parylene C) exhibits a fundamentally different crystallinity profile and response to thermal annealing compared to Parylene N [1]. Parylene N is intrinsically more crystalline, while Parylene C undergoes a more significant increase in crystallinity upon annealing [1].

Thin Film Mechanics MEMS Thermal Processing

High-Value Application Scenarios for Dichloro-[2,2]-paracyclophane (CAS 10366-05-9) Based on Quantitative Evidence


Conformal Coating for High-Reliability Electronics in Harsh Environments

Procurement of Dichloro-[2,2]-paracyclophane is justified for the CVD of Parylene C coatings on printed circuit boards (PCBs), sensors, and military/aerospace electronics. The quantifiably superior moisture barrier (MVTR of 0.05-0.08 vs. 0.59 g·mil/100 in²·24h for Parylene N) and gas barrier (H2S permeability of 13 vs. 795 cm³·mil/100 in²·24h·atm for Parylene N) provide critical protection against corrosion and electrical failure, directly extending device lifespan and reliability in demanding operational environments [1][2].

Dielectric and Barrier Layer in MEMS and Microfluidic Devices

For MEMS devices and microfluidic systems, Dichloro-[2,2]-paracyclophane is the preferred monomer. Its derived polymer, Parylene C, offers a unique combination of a defined dielectric constant (2.95 at 1 MHz) and robust barrier properties [3]. Furthermore, its distinct crystallinity response to thermal annealing (112% increase vs. 61% for Parylene N) allows for tunable mechanical properties, which is essential for controlling stress and deflection in microscale structures during fabrication and operation [4].

Biocompatible Encapsulation for Implantable Medical Devices

The use of Dichloro-[2,2]-paracyclophane is critical for manufacturing biocompatible, long-term implantable medical devices (e.g., neurostimulators, cardiac pacemakers). The resulting Parylene C coating provides a quantifiably effective barrier against bodily fluids (low MVTR) and ions, preventing device corrosion and electrical leakage [1]. This superior encapsulation performance is a key differentiator from Parylene N, which exhibits significantly higher moisture permeability, and is essential for ensuring patient safety and device longevity [1].

Cost-Effective, High-Volume Production of Parylene C Dimer

For industrial-scale procurement, the high-yield Hofmann elimination synthesis route (achieving purified yields of 82.6%) for Dichloro-[2,2]-paracyclophane, as detailed in US Patent 5,679,874, offers a quantifiable economic advantage [5]. This process provides a more reliable and cost-effective supply of high-purity monomer compared to alternative routes that produce complex mixtures with lower effective yields of the desired dichloro isomer [5][6]. This ensures consistent quality and availability for large-scale manufacturing operations.

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